N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is a chemical compound with significant potential in various scientific fields This compound is known for its unique structure, which includes a benzyl group, a pyridinyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form N-(pyridin-2-yl)amides . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is carried out under mild and metal-free conditions .
Industrial Production Methods
For industrial production, the process may involve the use of more scalable and efficient methods. One such method includes the reaction of 4-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-morpholine with N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide in the presence of a palladium catalyst . This reaction is carried out in toluene under a nitrogen atmosphere for 18 hours, yielding the desired compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It inhibits tubulin polymerization and Src kinase signaling, which are crucial pathways in cell division and cancer progression . By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(5-bromo-pyridin-2-yl)-acetamide: An intermediate in the synthesis of tirbanibulin.
N-Benzyl-2-(5-phenyl-pyridin-2-yl)-acetamide: Known for its dual inhibition of tubulin polymerization and Src signaling.
Uniqueness
N-Benzyl-2-[5-(pyridin-2-yl)-2H-1,2,4-triazol-3-yl]acetamide is unique due to its triazolyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H15N5O |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N5O/c22-15(18-11-12-6-2-1-3-7-12)10-14-19-16(21-20-14)13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,22)(H,19,20,21) |
InChI Key |
OUMAZZCSAQZVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
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